molecular formula C8H11NO B045378 4-Methoxybenzylamine CAS No. 2393-23-9

4-Methoxybenzylamine

Cat. No. B045378
CAS RN: 2393-23-9
M. Wt: 137.18 g/mol
InChI Key: IDPURXSQCKYKIJ-UHFFFAOYSA-N
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Description

4-Methoxybenzylamine is a primary amine . It is an important raw material and intermediate used in Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuff . It can be used for the amination reaction of functionalized aryl bromides, synthesis of functionalized organopolyphosphazenes for in vivo applications, and synthesis of analogs of myoseverin, 8-azapurine, for their antiproliferative activities .


Synthesis Analysis

4-Methoxybenzylamine can be synthesized using a suitable synthetic route involving DCC and DMAP as catalysts . It can also be synthesized from 4-methoxybenzonitrile .


Molecular Structure Analysis

The molecular formula of 4-Methoxybenzylamine is C8H11NO . The molecular weight is 137.18 . The structure of 4-Methoxybenzylamine can be represented by the SMILES string COc1ccc(CN)cc1 .


Chemical Reactions Analysis

4-Methoxybenzylamine can be used in the amination reaction of functionalized aryl bromides . It can also be used in the synthesis of functionalized organopolyphosphazenes for in vivo applications .


Physical And Chemical Properties Analysis

4-Methoxybenzylamine is a clear colorless to slightly yellow liquid . It has a melting point of -10°C and a boiling point of 236-237 °C (lit.) . The density is 1.05 g/mL at 25 °C (lit.) . It is highly soluble in water .

Scientific Research Applications

Organic Synthesis

4-Methoxybenzylamine: is a valuable intermediate in organic synthesis. It is used in the amination reaction of functionalized aryl bromides . This process is crucial for constructing complex molecules that can serve as the backbone for various organic compounds, including pharmaceuticals and agrochemicals.

Pharmaceuticals

In the pharmaceutical industry, 4-Methoxybenzylamine serves as a building block for the synthesis of therapeutic agents. It has been utilized in the synthesis of analogs of myoseverin, 8-azapurine, which exhibit antiproliferative activities . These compounds are studied for their potential to inhibit cell proliferation and could be significant in cancer research.

Dyestuff Industry

In the dyestuff industry, 4-Methoxybenzylamine is used as a precursor for the synthesis of dyes and pigments . These dyes are then used in various applications, from textile manufacturing to ink production, offering a range of colors and properties.

Polymer Research

This compound is instrumental in the synthesis of functionalized organopolyphosphazenes for in vivo applications . These polymers have unique properties, such as biocompatibility and flexibility, making them suitable for biomedical applications, including tissue engineering and drug delivery systems.

Deprotection of Amino Groups

4-Methoxybenzylamine: is also involved in studying the deprotection procedures of amino protecting groups such as 2-nitro- and 2,4-dinitrobenzenesulfonamides . This is a critical step in peptide synthesis where protecting groups are removed without affecting the rest of the molecule.

Safety And Hazards

4-Methoxybenzylamine causes severe skin burns and eye damage . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection . In case of contact with skin or eyes, it is advised to rinse cautiously with water for several minutes .

properties

IUPAC Name

(4-methoxyphenyl)methanamine
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InChI

InChI=1S/C8H11NO/c1-10-8-4-2-7(6-9)3-5-8/h2-5H,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

IDPURXSQCKYKIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H11NO
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DSSTOX Substance ID

DTXSID2062371
Record name 4-Methoxybenzylamine
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Molecular Weight

137.18 g/mol
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Physical Description

Colorless liquid with an amine-like odor; [Alfa Aesar MSDS]
Record name 4-Methoxybenzylamine
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Product Name

4-Methoxybenzylamine

CAS RN

2393-23-9
Record name 4-Methoxybenzylamine
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Record name 4-Methoxybenzylamine
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Record name 4-Methoxybenzylamine
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Record name Benzenemethanamine, 4-methoxy-
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Record name 4-Methoxybenzylamine
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Record name 4-METHOXYBENZYLAMINE
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Synthesis routes and methods

Procedure details

2-Bromo-5-methyl nicotinic acid ethyl ester, depicted by formula 31 in Scheme 12, was used as a starting material to prepare compounds with methyl substitution at 6-position of naphthyridine moiety. This starting material was prepared by condensation of propionaldehyde with ethyl cyanoacetate followed by cyclisation of resulted intermediate as shown in Scheme 12. Amination of 2-bromo-5-methyl nicotinic acid ethyl ester by p-methoxy benzyl amine gave 5-methyl-2-(4-methoxy-benzylamino)-nicotinic acid ethyl ester, depicted by formula 32 in Scheme 12, which was then converted into 6-methyl-1-(4-methoxy-benzyl)-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione, depicted by formula 33 in Scheme 12, by reacting with trichloromethyl chloroformate as shown in Scheme 12.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 4-Methoxybenzylamine?

A1: 4-Methoxybenzylamine has the molecular formula C8H11NO and a molecular weight of 137.18 g/mol.

Q2: Are there any characteristic spectroscopic data available for 4-Methoxybenzylamine?

A2: While the provided articles don't delve into detailed spectroscopic analyses, they mention techniques like IR, NMR (1H and 13C), and mass spectrometry for characterizing 4-Methoxybenzylamine and its derivatives. [, , ]

Q3: How is 4-Methoxybenzylamine typically synthesized?

A3: While the articles predominantly utilize commercially available 4-Methoxybenzylamine, some mention its synthesis. One method involves reacting 4-Methoxybenzylamine with hydriodic acid, followed by reactions with cyanamide and sulfuric acid under microwave conditions to yield 4-Hydroxybenzyl guanidine sulfate. [] Another approach involves the reduction of 4-methoxybenzonitrile using diisopropylaminoborane in the presence of a lithium borohydride catalyst. []

Q4: What types of reactions is 4-Methoxybenzylamine commonly employed in?

A4: 4-Methoxybenzylamine participates in various reactions, including:

  • Nucleophilic Substitution: It reacts with 2-chloro-7-amido-1,8-naphthyridine to yield 2,7-diamino-1,8-naphthyridine after a deprotection step. []
  • Condensation Reactions: It reacts with salicylaldehyde to form a Schiff base compound, 2-[(4-Methoxybenzyl)iminomethyl]phenol, stabilized by intramolecular hydrogen bonding. []
  • Reductive Aminocyclization: It reacts with a cholesterol-derived ketoaldehyde to produce unnatural alkaloid-type compounds. []

Q5: Can you elaborate on the applications of 4-Methoxybenzylamine derivatives in catalysis?

A5: Derivatives like ruthenium(II) complexes containing 4-Methoxybenzylamine ligands demonstrate significant catalytic activity in the oxidation of styrene. Notably, they exhibit remarkable selectivity towards acetophenone formation. []

Q6: How do structural modifications of 4-Methoxybenzylamine influence its activity?

A6: The articles highlight the impact of substituents on the activity of 4-Methoxybenzylamine derivatives. For example, introducing a hydroxyl group at the 7th position of a 1,8-naphthyridine derivative with a 2-(4′-methoxybenzylamine) substituent (compound 3) significantly enhances its antilipolytic activity compared to its 7-methoxy and 7-ethoxy counterparts. []

Q7: Are there any specific examples demonstrating the effect of 4-Methoxybenzylamine's structure on biological activity?

A7: In a study investigating the calcium channel blocking activity of polycyclic aromatic amines, 4-Methoxybenzylamine derivatives exhibited slightly higher activity than their nitro-substituted counterparts. [] Additionally, modifying the polycyclic 'cages' within these compounds led to increased inhibition of calcium currents.

Q8: What about the stability of 4-Methoxybenzylamine under various conditions?

A8: While specific stability data is limited, one study notes that peptide isonitriles, often used in conjunction with 4-Methoxybenzylamine in Ugi reactions, are prone to racemization above -20°C. [] This suggests a potential limitation in specific reaction conditions.

Q9: What are some unexplored areas related to 4-Methoxybenzylamine that warrant further investigation?

A9: Future research could explore:

  • Detailed mechanistic studies: Investigating the precise role of 4-Methoxybenzylamine in reactions like photooxidation and its interaction with reactive oxygen species. []
  • Expanding its application in drug discovery: Exploring its potential as a building block for novel pharmaceutical compounds, particularly focusing on its antiplatelet aggregation properties. []
  • Investigating its environmental impact: Assessing its biodegradability and potential for accumulation in the environment to ensure responsible use and disposal. []

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